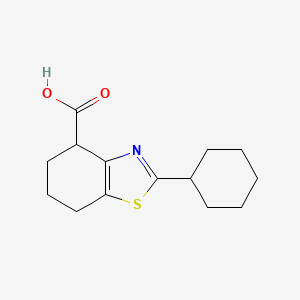![molecular formula C9H11N3O B14171027 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-](/img/structure/B14171027.png)
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy- is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical and biological properties
Vorbereitungsmethoden
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy- typically involves multi-step synthetic routes. One common method starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an R-substituted aldehyde at 50°C to obtain intermediate compounds . These intermediates are then subjected to further reactions, such as amination and ethoxylation, to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine or ethoxy groups, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., 0°C to 100°C). Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: This compound has shown promise as a probe for studying biological processes due to its ability to interact with biomolecules.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) family, which plays a crucial role in cell proliferation and migration . By binding to the receptor’s active site, the compound prevents the activation of downstream signaling pathways, leading to reduced cell growth and migration.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy- can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[2,3-b]pyridine: Lacks the ethoxy group, resulting in different chemical and biological properties.
1H-Pyrazolo[3,4-b]pyridine: Contains a pyrazole ring instead of a pyrrole ring, leading to variations in reactivity and applications.
1H-Pyrrolo[3,4-c]pyridine: . The uniqueness of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy- lies in its specific substitution pattern, which imparts distinct properties and makes it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C9H11N3O |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
3-ethoxy-1H-pyrrolo[2,3-b]pyridin-5-amine |
InChI |
InChI=1S/C9H11N3O/c1-2-13-8-5-12-9-7(8)3-6(10)4-11-9/h3-5H,2,10H2,1H3,(H,11,12) |
InChI-Schlüssel |
QSDVHJYREJJORC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CNC2=C1C=C(C=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({5-[(1S)-1-amino-3-methylbutyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B14170944.png)
![7-(Heptafluoropropyl)-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14170945.png)



![2,4-Quinazolinediamine, 6-[[4-(dimethylamino)phenyl]thio]-](/img/structure/B14170976.png)


![5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14170988.png)
![4-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-4-(prop-2-en-1-yl)morpholin-4-ium](/img/structure/B14171006.png)



![6-[2-(4-Chlorophenyl)-5-(4-methoxyphenyl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14171016.png)
